1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate is a complex organic compound that features a guanidine structure, which is notable for its biological activity and potential therapeutic applications. The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, contributing to its chemical properties and biological interactions.
This compound can be synthesized through various chemical processes, and its derivatives have been explored in scientific literature for their pharmacological properties. The hemisulfate salt form enhances solubility and stability, making it more amenable for biological studies.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate belongs to the class of guanidine derivatives. Guanidines are known for their role in biological systems and are often involved in enzyme catalysis and as pharmacological agents.
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate typically involves the reaction of benzo[d][1,3]dioxole derivatives with guanidine or its derivatives under controlled conditions.
Common methods include:
The molecular formula of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate can be represented as C11H12N2O3S. The structure features:
The molecular weight is approximately 244.29 g/mol. The compound's structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate can participate in various chemical reactions typical of guanidines:
Reactions may involve modifications to the guanidine nitrogen atoms or substitutions on the benzo[d][1,3]dioxole ring, which can lead to the formation of novel derivatives with enhanced properties.
The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit specific pathways related to oxidative phosphorylation and other metabolic processes. This suggests potential applications in treating metabolic disorders or cancer by modulating energy production within cells.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate has been explored for various applications:
The strategic fusion of the benzodioxole pharmacophore with the guanidine functionality creates a hybrid scaffold designed to leverage complementary biological and physicochemical properties. The benzo[1,3]dioxole moiety (piperonyl ring system) contributes enhanced metabolic stability through methylenedioxy bridge formation, which protects catechol-like phenolic groups from rapid phase II conjugation (e.g., glucuronidation) [1] [8]. This structural feature simultaneously promotes membrane permeability due to its moderate lipophilicity (calculated logP ≈ 2.1). Concurrently, the basic guanidine group (pKₐ ~ 13) provides critical ionic and hydrogen-bonding interactions with biological targets, particularly those with anionic binding pockets such as serine proteases or cell surface receptors [3] [5]. Molecular modeling studies indicate that the methylene linker between these domains optimally positions the guanidine group for target engagement while minimizing steric clash. The protonated guanidine under physiological conditions enhances water solubility—a property further exploited in salt formation strategies detailed in subsequent sections.
Table 1: Key Properties of Hybrid Scaffold Components
Structural Motif | Key Contributions | Computational Parameters |
---|---|---|
Benzo[1,3]dioxole | Metabolic stability (CYP450 resistance), moderate lipophilicity, π-stacking capability | logP = 2.1; PSA = 25.7 Ų |
Guanidine group | Strong basicity, H-bond donation/acceptance, ionic interactions | pKₐ = 12.9; PSA = 59.1 Ų |
Methylene linker | Conformational flexibility, optimal pharmacophore spacing | Rotatable bonds = 2; Distance = 4.2 Å |
The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate proceeds via a three-step sequence optimized for yield and purity:
Step 1: Reductive AminationPiperonal (benzo[1,3]dioxole-5-carbaldehyde) undergoes reductive amination with ammonia-borane complexes in methanol at 0-5°C to afford piperonylamine (yield: 85-90%). This step employs mild reducing conditions to prevent methylenedioxy bridge cleavage observed under stronger hydride reductions [1].
Step 2: GuanidinylationPiperonylamine reacts with 1H-pyrazole-1-carboxamidine hydrochloride (10 mol% excess) in anhydrous dimethylformamide at 60°C for 12 hours. The reaction is monitored by TLC (Rf = 0.3 in CH₂Cl₂:MeOH 9:1), yielding the free base guanidine as a crystalline solid after aqueous workup and recrystallization from ethanol/water (mp 142-144°C; yield: 75-80%) [8].
Step 3: Hemisulfate Salt FormationThe free base is dissolved in hot ethanol (60°C) and treated with 0.55 equivalents of concentrated sulfuric acid to prevent disulfate formation. Slow cooling to 4°C precipitates the hemisulfate salt as a crystalline hydrate. Critical process parameters include:
Table 2: Synthetic Optimization Parameters
Step | Reaction Conditions | Key Variables | Optimal Parameters | Yield |
---|---|---|---|---|
1 | NaBH₄/MeOH, 0°C, 2h | Temperature, borane equivalents | 0°C, 1.2 eq | 89% |
2 | Pyrazole-carboxamidine/DMF, 60°C, 12h | Solvent, catalyst, stoichiometry | DMF, none, 1.1 eq reagent | 78% |
3 | H₂SO₄ in EtOH, 60°C → 4°C | Acid equivalents, cooling rate, solvent | 0.55 eq, 2°C/min, EtOH:H₂O 95:5 | 92% |
The final hemisulfate salt exhibits superior crystallinity (99.2% purity by HPLC) and stability compared to hydrochloride or acetate counterparts, attributable to the strong ionic pairing between the doubly protonated guanidinium cation and sulfate anion. X-ray powder diffraction confirms a defined crystalline lattice with two water molecules per formula unit [8].
Systematic structural modifications target the guanidine nitrogen atoms and benzodioxole ring to overcome bioavailability limitations:
N-Alkylation: Selective monoalkylation (methyl, ethyl, isopropyl) at the terminal guanidine nitrogen increases lipophilicity (ΔlogP +0.5 to +1.8) while preserving basicity. Ethyl derivatives demonstrate optimal balance, enhancing Caco-2 permeability 3.2-fold versus parent compound without compromising solubility in simulated intestinal fluid [5] [6].
Prodrug Approaches: Carbamate-linked promoieties (pivaloyloxymethyl, propoxycarbonyl) mask the guanidine charge, increasing logD₇.₄ from -1.2 to +0.8. These derivatives undergo enzymatic hydrolysis in human plasma (t₁/₂ = 15-45 min), regenerating the active guanidine. In vivo studies in rodents show 4.1-fold higher AUC₀–∞ for the pivaloyloxymethyl prodrug versus the parent hemisulfate [6].
Benzodioxole Substitution: Electron-withdrawing substituents at the 4-position (fluoro, trifluoromethyl) reduce first-pass metabolism by cytochrome P450 2D6. The 4-fluoro analog exhibits 68% lower intrinsic clearance in human microsomes compared to unsubstituted derivatives. Simultaneously, halogenation increases membrane permeability (Papp = 18.7 × 10⁻⁶ cm/s vs 9.3 × 10⁻⁶ cm/s for parent) [5].
Table 3: Bioavailability Enhancement Strategies
Derivatization Approach | Representative Compound | logD₇.₄ | Aqueous Solubility (mg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) |
---|---|---|---|---|
Parent hemisulfate | 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine | -1.2 | 42.5 | 9.3 |
Monoethylguanidine | N²-Ethyl derivative | -0.4 | 36.1 | 14.6 |
Pivaloyloxymethyl carbamate | N¹-POM prodrug | +0.8 | 5.2 (hydrolyzes to 38.9) | 28.3 |
4-Fluoro benzodioxole | Ring-fluorinated analog | -1.0 | 39.8 | 18.7 |
Site-specific deuterium incorporation enables metabolic pathway tracing and isotope effect studies essential for mechanism of action elucidation. Two strategic deuteration positions have been developed:
Methylene Linker Deuteration (-CD₂-):Piperonal-d₂ is synthesized via deuteride reduction of deuterated piperonylic acid using NaBD₄ in THF-d₈ at 25°C (yield 92%). Subsequent reductive amination with ND₄Cl/NaBD₃CN in CD₃OD affords benzodioxolylmethyl-d₂-amine, which is converted to the target deuterated guanidine via standard guanidinylation [9].
Benzodioxole Ring Deuteration:Electron-rich positions (C4, C6, C7) undergo H/D exchange using D₂O/Cs₂CO₃ at 130°C in sealed ampoules (48h). This equilibrium-driven exchange achieves >95% deuterium incorporation at C6 and C7 positions, with C4 requiring Pd/C-catalyzed exchange under D₂ atmosphere for 85% deuteration [9].
Deuterium isotope effects (kH/kD = 2.8–3.5) observed in oxidative metabolism studies confirm CYP450-mediated demethylenation as the primary clearance pathway. The deuterated analogs exhibit extended plasma half-lives (in vitro t₁/₂: 127 min for -CD₂- vs 89 min for -CH₂- in human hepatocytes) without altering target binding affinity, making them invaluable tools for in vivo pharmacokinetic and distribution studies. Mass spectrometry imaging of d₂-analogs reveals preferential accumulation in organs expressing uPA receptors (lung, prostate), supporting the proposed mechanism of action via protease inhibition pathways [8] [9].
Table 4: Deuterated Analogs and Isotope Effects
Deuteration Position | Synthetic Method | D-Incorporation (%) | Isotope Effect (kH/kD) | Metabolic t₁/₂ Increase (%) |
---|---|---|---|---|
-CH₂- → -CD₂- linker | NaBD₄ reduction → amination | 99.5 | 3.5 ± 0.2 | 42.7 |
C4-ring position | Pd/C catalysis under D₂ (5 atm) | 85.3 | 2.8 ± 0.3 | 29.1 |
C6/C7-ring positions | Thermal exchange (D₂O/Cs₂CO₃, 130°C) | 96.8 | 1.1 (ns) | <5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: